![molecular formula C15H12Br2O3S B2921273 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone CAS No. 868256-29-5](/img/structure/B2921273.png)
1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone” is a complex organic molecule. It contains a propanone (a type of ketone) backbone with a bromophenyl group and a bromophenylsulfonyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromophenyl and bromophenylsulfonyl groups attached to the propanone backbone. The bromine atoms would likely make the molecule quite heavy and possibly quite reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atoms and the sulfonyl group could affect its reactivity, solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications
Synthesis of Active Pharmaceutical Ingredients : The compound is involved in the synthesis of pharmaceuticals. For instance, Tucker and Chesterson (1988) describe its use in the resolution of a nonsteroidal antiandrogen, demonstrating its relevance in the synthesis of complex pharmaceutical compounds (Tucker & Chesterson, 1988).
Multi-Coupling Reagent in Organic Synthesis : Auvray, Knochel, and Normant (1985) highlight its role as a multi-coupling reagent, reacting with various electrophiles and nucleophiles to produce highly functionalized sulfones, indicating its utility in diverse synthetic pathways (Auvray, Knochel, & Normant, 1985).
Synthesis of Vinylsulfones and Vinylsulfonamides : The compound contributes to the synthesis of vinylsulfones and vinylsulfonamides, which have wide applications in inhibiting various types of enzymes (Author Unknown, 2020).
Biological and Medicinal Research
Cancer Research : Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides and evaluated their activity against human cancer cell lines, underlining its potential in cancer research (Zhao et al., 2004).
Antimicrobial Agents Synthesis : Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial applications, demonstrating its role in developing new antimicrobial agents (Darwish et al., 2014).
Material Science and Engineering
- Fuel-Cell Applications : Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which have applications in fuel-cell technology, indicating its importance in energy sector materials (Bae, Miyatake, & Watanabe, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(4-bromophenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O3S/c16-12-3-1-11(2-4-12)15(18)9-10-21(19,20)14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWZYNTTZWHZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one](/img/structure/B2921190.png)
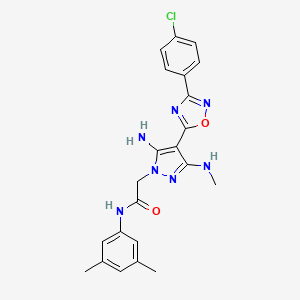
![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2921193.png)
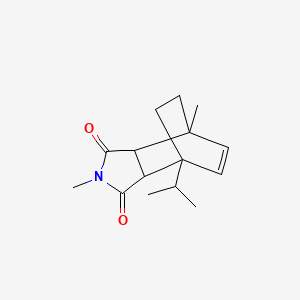
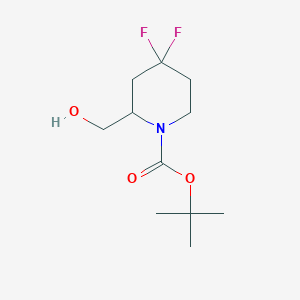
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2921197.png)
![1-(4-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2921201.png)
![5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole](/img/structure/B2921202.png)
![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2921203.png)
![4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2921204.png)
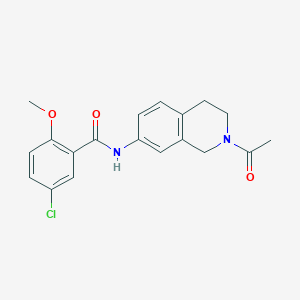
![3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide](/img/structure/B2921207.png)
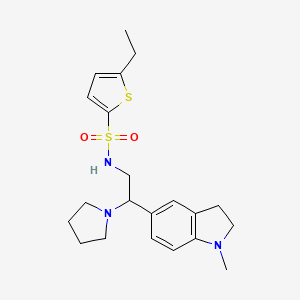
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2921212.png)